![molecular formula C7H14O2S B1531534 (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol CAS No. 2165989-41-1](/img/structure/B1531534.png)
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol
Overview
Description
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol, abbreviated as (3R,4R)-4-P2SO, is a sulfur-containing compound of the oxolane family. It is a secondary alcohol and has a molecular weight of 156.21 g/mol. It is a colorless liquid with a boiling point of 144 °C and a melting point of -51 °C. (3R,4R)-4-P2SO has been extensively studied due to its potential applications in medicinal chemistry and biochemistry.
Scientific Research Applications
Catalysis and Chemical Synthesis
The compound (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol shows potential applications in catalysis and chemical synthesis. Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes and ketones to produce potential platform chemicals, including [1,3]dioxan-5-ols, which are valuable as precursors for 1,3-propanediol derivatives. This research highlights the role of similar compounds in the development of novel chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) reported on the catalytic reactions of 4-yn-1-ones to produce various heterocyclic derivatives, including dioxolane, under oxidative carbonylation conditions. These syntheses contribute to the development of compounds with potential pharmaceutical applications (Bacchi et al., 2005).
Multifunctional Ligands in Metal Complexes
The study by Basiak et al. (2015) used a similar compound, 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol, as a multifunctional ligand in reactions with aluminum trialkyls. This research provides insight into the use of sulfur and nitrogen-containing compounds as ligands in metal complexes, which are relevant in catalysis and material science (Basiak et al., 2015).
Lipase-Catalyzed Synthesis and Antifungal Activity
Borowiecki and colleagues (2013) conducted a study on the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, demonstrating its potential in biocatalysis and its inhibitory activity against pathogenic fungi. This highlights the importance of similar sulfur-containing compounds in medicinal chemistry and enzymatic synthesis (Borowiecki, Fabisiak, & Ochal, 2013).
properties
IUPAC Name |
(3R,4R)-4-propan-2-ylsulfanyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVGDRSAXWKAB-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1COCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@@H]1COC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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